molecular formula C17H19KN2O4S B4907476 potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate

potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate

Cat. No.: B4907476
M. Wt: 386.5 g/mol
InChI Key: WXQYGMZHWDHFCM-PUBYZPQMSA-M
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Description

Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate is a chemical compound with a complex structure that includes a butoxyphenyl group, a hydrazinyl group, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate typically involves the reaction of 4-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with potassium benzenesulfonate under specific conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites on enzymes or proteins, leading to inhibition or modulation of their activity. The butoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The benzenesulfonate group can influence the compound’s solubility and overall chemical properties, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate: Similar structure with an ethoxy group instead of a butoxy group.

    Potassium 4-[2-(4-butoxybenzylidene)hydrazino]benzenesulfonate: Similar structure but with different substituents on the benzene ring.

Uniqueness

Potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group can influence the compound’s lipophilicity and membrane permeability, while the hydrazinyl group provides reactive sites for covalent interactions with biological targets.

Properties

IUPAC Name

potassium;4-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S.K/c1-2-3-12-23-16-8-4-14(5-9-16)13-18-19-15-6-10-17(11-7-15)24(20,21)22;/h4-11,13,19H,2-3,12H2,1H3,(H,20,21,22);/q;+1/p-1/b18-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQYGMZHWDHFCM-PUBYZPQMSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19KN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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